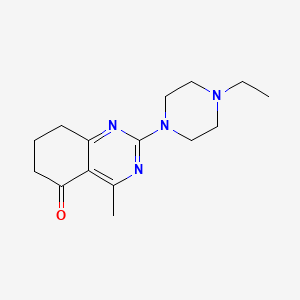
1-Piperazinepropanamide, N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanamide, N-propyl-, is an organic compound with the molecular formula C₁₀H₂₁N₃O. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a piperazine ring, a propanamide group, and a propyl substituent, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Piperazinepropanamide, N-propyl-, can be synthesized through several methods. One common approach involves the reaction of N-propylpiperazine with acryloyl chloride under basic conditions to form the desired product. The reaction typically proceeds as follows:
Starting Materials: N-propylpiperazine and acryloyl chloride.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The acryloyl chloride is added dropwise to a solution of N-propylpiperazine in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-Piperazinepropanamide, N-propyl-, may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinepropanamide, N-propyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanamide, N-propyl-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological and psychiatric disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Piperazinepropanamide, N-propyl-, depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to modulate neurological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinepropanamide, N-propyl-, can be compared with other piperazine derivatives, such as:
1-Piperazineethanol: Known for its use in the synthesis of antihistamines and antipsychotic drugs.
1-Piperazinecarboxamide: Utilized in the development of anti-inflammatory and analgesic agents.
1-Piperazinebutanamide: Investigated for its potential as an anticonvulsant and anxiolytic agent.
The uniqueness of 1-Piperazinepropanamide, N-propyl-, lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
89009-60-9 |
|---|---|
Molekularformel |
C10H21N3O |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3-piperazin-1-yl-N-propylpropanamide |
InChI |
InChI=1S/C10H21N3O/c1-2-4-12-10(14)3-7-13-8-5-11-6-9-13/h11H,2-9H2,1H3,(H,12,14) |
InChI-Schlüssel |
GWHQLQNYRNBDFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)CCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)
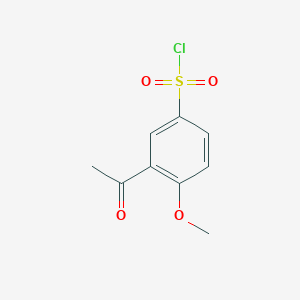
![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)
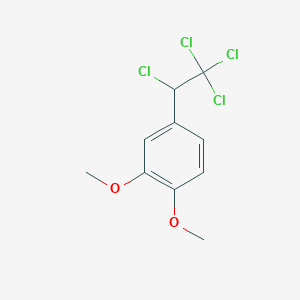
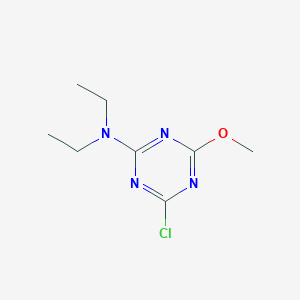
![5,6-dimethyl-1-[(6-methylnaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12123021.png)
![5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-](/img/structure/B12123022.png)
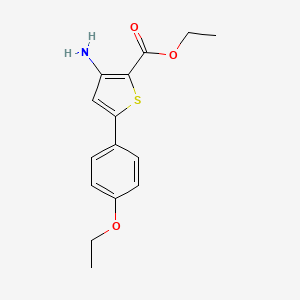


![4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12123052.png)
![3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12123054.png)

